(3R)-3-Amino-3-(4-pyridyl)propan-1-OL
Description
(3R)-3-Amino-3-(4-pyridyl)propan-1-OL is a chiral amino alcohol featuring a 4-pyridyl group attached to a propanol backbone with an amino group at the 3-position. For instance, molecular docking studies on similar pyridyl-containing compounds emphasize the importance of the nitrogen atom in the 4-pyridyl ring for electrostatic and steric interactions with biological targets .
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(3R)-3-amino-3-pyridin-4-ylpropan-1-ol |
InChI |
InChI=1S/C8H12N2O/c9-8(3-6-11)7-1-4-10-5-2-7/h1-2,4-5,8,11H,3,6,9H2/t8-/m1/s1 |
InChI Key |
OPSDHGDMFGAHPA-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CN=CC=C1[C@@H](CCO)N |
Canonical SMILES |
C1=CN=CC=C1C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(4-pyridyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyridinecarboxaldehyde and ®-3-amino-1-propanol.
Reaction Conditions: The reaction is carried out under mild conditions, often using a reducing agent like sodium borohydride to reduce the intermediate imine formed between the aldehyde and the amine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of (3R)-3-Amino-3-(4-pyridyl)propan-1-OL may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions and efficient purification processes.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(4-pyridyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyridine ring can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones or aldehydes derived from the amino alcohol group.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Halogenated or alkylated derivatives of the pyridine ring.
Scientific Research Applications
(3R)-3-Amino-3-(4-pyridyl)propan-1-OL has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(4-pyridyl)propan-1-OL involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
Compound 5 (Phenyl Analog of INH-NAD Adduct)
Structure : Features a phenyl ring instead of the 4-pyridyl group.
Key Differences :
- Replacement of the 4-pyridyl nitrogen (N4) with a carbon atom (C4) reduces inhibitory activity against target enzymes.
- Molecular docking reveals that the hydrogen atom at C4 occupies an unfavorable electrostatic region (red contour in CoMFA/CoMSIA models), leading to weaker binding compared to pyridyl-containing analogs .
Activity : Lower inhibitory activity than isoniazid (INH) derivatives, highlighting the necessity of the pyridyl nitrogen for optimal interactions.
Tobacco-Specific Nitrosamines: NNK and NNAL
Structures :
- NNK: 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone.
- NNAL: 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol. Key Differences:
- Both contain a 3-pyridyl group but are nitrosamines (carcinogens) rather than amino alcohols.
- Stereochemistry matters: (R)-NNAL is significantly more tumorigenic in mice than (S)-NNAL due to divergent metabolic pathways .
Activity : - NNK and NNAL induce lung and pancreatic tumors in rats, with NNAL acting as a proximate pancreatic carcinogen .
- In smokers, urinary NNAL exists as 54% (R)- and 46% (S)-enantiomers, underscoring the metabolic relevance of stereochemistry .
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
Structure: Features a 5-fluoro-2-aminopyridin-3-yl group attached to propan-1-ol. Key Differences:
- Amino group is at the 2-position of the pyridine ring, unlike the 4-pyridyl substitution in the target compound.
- Activity: Not explicitly detailed in evidence, but positional isomerism likely impacts target selectivity compared to 4-pyridyl analogs .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Role of Pyridyl Nitrogen: The 4-pyridyl nitrogen in (3R)-3-Amino-3-(4-pyridyl)propan-1-OL is likely essential for hydrogen bonding and electrostatic interactions, as seen in CoMFA/CoMSIA models. Substitution with non-electronegative groups (e.g., phenyl in Compound 5) disrupts these interactions, reducing activity .
Steric Effects : Bulky substituents on the pyridyl ring (e.g., Cl, Br in other analogs) cause steric clashes (e.g., with Trp222), leading to loss of critical hydrogen bonds . This suggests that the unsubstituted 4-pyridyl group in the target compound is optimal.
Stereochemical Influence : The (R)-configuration may enhance target binding, analogous to (R)-NNAL’s higher tumorigenicity . However, the absence of nitrosamine groups in the target compound likely alters its metabolic and toxicological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
